3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

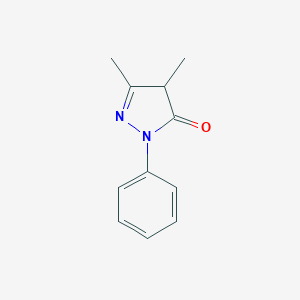

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-9(2)12-13(11(8)14)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCMHLUBBYCYFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C1=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939164 |

Source

|

| Record name | 4,5-Dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17900-68-4 |

Source

|

| Record name | 3,4-Dimethyl-1-phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17900-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017900684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-4,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

An In-depth Technical Guide to 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one: Synthesis, Properties, and Applications

Introduction: The Pyrazolone Core in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, prized for their ability to form diverse interactions with biological targets.[1] Among these, the pyrazolone ring system, a five-membered lactam containing two adjacent nitrogen atoms, stands out as a "privileged structure."[2] First brought to prominence by Ludwig Knorr's synthesis of Antipyrine in 1883, pyrazolone derivatives have since become a cornerstone of therapeutic development.[3] These compounds exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects, making them a subject of intense research and development.[4][5]

This guide provides a detailed technical overview of a specific derivative, 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one . We will explore its synthesis, focusing on the venerable yet highly efficient Knorr pyrazole synthesis, detail its key physicochemical and spectroscopic properties for robust characterization, and discuss its potential applications in the field of drug development, providing researchers and scientists with a comprehensive resource for this valuable molecule.

Part 1: Synthesis via Knorr Pyrazole Condensation

The most reliable and widely adopted method for synthesizing pyrazolone rings is the Knorr pyrazole synthesis, first reported in the late 19th century.[6] This reaction involves the condensation of a β-ketoester with a hydrazine derivative, a process that is typically high-yielding and mechanistically elegant.[7]

Reaction Principle and Mechanism

The synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is achieved through the acid-catalyzed reaction between phenylhydrazine and ethyl 2-methylacetoacetate . The reaction's success hinges on two key principles: the differential reactivity of the carbonyl groups in the β-ketoester and the nucleophilicity of the hydrazine nitrogens.

The mechanism proceeds through a regioselective pathway:

-

Initial Nucleophilic Attack: The more nucleophilic and less sterically hindered terminal nitrogen of phenylhydrazine preferentially attacks the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate.

-

Hydrazone Formation: This attack leads to a carbinolamine intermediate which rapidly dehydrates to form a stable hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl group.

-

Ring Closure and Tautomerization: This cyclization event, followed by the elimination of ethanol, yields the final 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one product.[7][8]

The overall mechanism is a classic example of condensation chemistry, leading to a stable heterocyclic system.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Validated Experimental Protocol

This protocol describes a robust procedure for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

-

Phenylhydrazine

-

Ethyl 2-methylacetoacetate

-

Glacial Acetic Acid (as catalyst)

-

Ethanol (as solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-methylacetoacetate (0.1 mol) and ethanol (30 mL).

-

Addition of Reactants: While stirring, add phenylhydrazine (0.1 mol) to the flask. A slight exotherm may be observed.[8] Following this, add 3-5 drops of glacial acetic acid to catalyze the reaction.[7]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 30% ethyl acetate/70% hexane) until the starting materials are consumed (typically 1-2 hours).

-

Product Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes to promote crystallization.

-

Purification: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Allow the product to air-dry completely or dry in a vacuum oven at a low temperature (e.g., 40-50°C). The result is the pure, crystalline 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Causality and Self-Validation:

-

Catalyst: Glacial acetic acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack, a key step in acid-catalyzed imine formation.[6][9]

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and allows for a suitable reflux temperature. Its polarity also facilitates the reaction mechanism.

-

Purification: The product is typically much less soluble in cold ethanol than the reactants or byproducts, allowing for efficient purification by simple recrystallization and filtration. The melting point of the final product should be sharp and consistent with literature values, serving as a primary validation of purity.

Part 2: Physicochemical and Spectroscopic Properties

Accurate characterization is critical to confirm the identity, structure, and purity of the synthesized compound. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is a stable solid at room temperature with well-defined properties.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethyl-2-phenyl-4H-pyrazol-3-one | [10] |

| Molecular Formula | C₁₁H₁₂N₂O | [10] |

| Molecular Weight | 188.23 g/mol | [10] |

| CAS Number | 17900-68-4 | [10] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Varies by purity, typically sharp | Experimental |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform; sparingly soluble in water. | General Chemical Principles |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5H, corresponding to the phenyl ring protons.

-

CH Proton: A quartet or complex multiplet for the single proton at the C4 position, influenced by the adjacent methyl group.

-

Methyl Protons: Two distinct singlets or doublets in the upfield region (δ 1.0-2.5 ppm), each integrating to 3H, for the two methyl groups at the C3 and C4 positions.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton:

-

Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm) for the C=O carbon of the pyrazolone ring.

-

Aromatic Carbons: Multiple signals between δ 115-140 ppm for the phenyl ring carbons.

-

Ring Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring.

-

Methyl Carbons: Two signals in the upfield region (δ ~10-20 ppm) for the two methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (amide) stretching vibration.

-

Bands around 1500-1600 cm⁻¹ for C=C and C=N stretching within the aromatic and pyrazole rings.

-

Bands around 2900-3000 cm⁻¹ for C-H stretching of the methyl and aromatic groups.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 188.2 or 189.2 , respectively, confirming the molecular weight.

-

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]

- 5. Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacolo...: Ingenta Connect [ingentaconnect.com]

- 6. name-reaction.com [name-reaction.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. rsc.org [rsc.org]

- 9. jk-sci.com [jk-sci.com]

- 10. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | C11H12N2O | CID 86633 - PubChem [pubchem.ncbi.nlm.nih.gov]

characterization of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

An In-Depth Technical Guide to the Characterization of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Compounds incorporating this heterocyclic system exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][2][3][4] 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one, a derivative of the well-known compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), represents a molecule of significant interest for further functional exploration and drug development.

This technical guide provides a comprehensive, in-depth overview of the essential methodologies for the synthesis and . As a senior application scientist, the rationale behind each experimental choice is elucidated to ensure not only procedural accuracy but also a deep mechanistic understanding. This document serves as a self-validating framework for researchers, providing robust protocols and foundational data crucial for advancing research and development initiatives involving this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is the starting point for all subsequent experimental design. These parameters govern the compound's behavior in various chemical and biological systems.

Caption: Chemical structure of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,5-dimethyl-2-phenyl-4H-pyrazol-3-one | [5] |

| Synonyms | 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | [5] |

| CAS Number | 17900-68-4 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O | [5] |

| Molecular Weight | 188.23 g/mol | [5] |

| Exact Mass | 188.094963011 Da |[5] |

Synthesis and Purification

The synthesis of pyrazolone derivatives is a well-established process, typically involving the condensation of a β-ketoester with a hydrazine derivative. This reaction provides a reliable and efficient route to the core scaffold.

Expert Insight: The choice of phenylhydrazine as the nitrogen source directly incorporates the N-phenyl group, which is crucial for the biological activity of many pyrazolone-based drugs. The use of ethyl 2-methylacetoacetate ensures the correct placement of the methyl groups at the C3 and C4 positions of the pyrazolone ring.

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine (1.0 eq) and ethyl 2-methylacetoacetate (1.0 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one as a crystalline solid.

Spectroscopic Characterization

Unambiguous structural elucidation is paramount. A combination of NMR, IR, and Mass Spectrometry provides a detailed electronic and vibrational fingerprint of the molecule, confirming its identity and integrity. The following data are predicted based on characteristic values for closely related pyrazolone structures.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons (Phenyl Ring): Expect multiplets in the range of δ 7.20-7.80 ppm. The protons ortho to the pyrazolone ring will likely be the most downfield due to the electron-withdrawing nature of the nitrogen atom.

-

Methine Proton (C4-H): A quartet is expected for the single proton at the C4 position, coupled to the C4-methyl protons. Its chemical shift will be influenced by the adjacent carbonyl group.

-

Methyl Protons (C3-CH₃ & C4-CH₃): Two distinct signals are expected. The C3-CH₃ will likely appear as a singlet around δ 2.1-2.3 ppm. The C4-CH₃ will appear as a doublet, coupled to the C4-H proton.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The C5 carbonyl carbon is expected to be the most downfield signal, typically appearing in the δ 160-175 ppm range.

-

Aromatic Carbons: Signals for the six phenyl carbons will appear between δ 120-140 ppm.

-

Pyrazolone Ring Carbons (C3 & C4): The C3 and C4 carbons will have distinct chemical shifts reflecting their substitution.

-

Methyl Carbons: The two methyl carbons will appear as sharp signals in the upfield region of the spectrum (δ 10-20 ppm).

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| Phenyl-H | 7.20 - 7.80 (m, 5H) | 121.0 - 139.0 |

| C4-H | ~3.5 (q, 1H) | ~45.0 |

| C5=O | - | ~170.0 |

| C3-CH₃ | ~2.2 (s, 3H) | ~15.0 |

| C4-CH₃ | ~1.4 (d, 3H) | ~12.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.

Expert Insight: The most diagnostic peak is the strong absorption from the C=O stretch of the pyrazolone ring. Its position can indicate the degree of conjugation and potential for hydrogen bonding in the solid state.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (ν, cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Amide/Lactam) | 1650 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C=N Stretch (Pyrazole Ring) | 1580 - 1620 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: For high-resolution mass spectrometry (HRMS), the expected [M+H]⁺ ion would be at m/z 189.1028, corresponding to the formula C₁₁H₁₃N₂O⁺. The exact mass measurement is critical for confirming the elemental composition.[5]

-

Fragmentation: Key fragmentation pathways may include the loss of the C4-methyl group, cleavage of the N-phenyl bond, or fragmentation of the pyrazolone ring itself.

Crystallographic and Analytical Characterization

While spectroscopic methods define the molecule's connectivity, crystallographic and chromatographic techniques confirm its three-dimensional structure and assess its purity, respectively.

Single-Crystal X-Ray Diffraction

Rationale: This technique provides the definitive, unambiguous 3D structure of the molecule in the solid state. It allows for precise measurement of bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-activity relationships and for computational modeling studies. While no public crystal structure for the title compound is available, related structures have been extensively studied.[7][8][9]

Protocol for Crystallographic Analysis:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting model will confirm the molecular connectivity and reveal its conformation and packing in the crystal lattice.

Analytical Methods for Purity Assessment

Ensuring the purity of a compound is critical for obtaining reliable biological data and meeting regulatory standards. HPLC is the gold standard for quantitative purity analysis.

Caption: A self-validating workflow for analytical characterization.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid improves peak shape and ensures ionization for subsequent MS detection if using LC-MS.

-

Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Biological Context and Future Directions

The pyrazole nucleus is a privileged scaffold in drug discovery.[2][4] Derivatives have been investigated for a vast array of therapeutic applications. For instance, bis-pyrazolone derivatives have demonstrated significant antioxidant and anticancer activities.[1] The characterization data established in this guide is the essential foundation for any biological evaluation. It ensures that any observed activity is attributable to the compound of interest and not an impurity. This data is critical for establishing Structure-Activity Relationships (SAR), guiding the design of next-generation analogs with improved potency and selectivity.

Conclusion

The comprehensive requires a multi-faceted analytical approach. By systematically applying the spectroscopic, crystallographic, and chromatographic protocols detailed in this guide, researchers can establish an unambiguous and robust data package for this promising molecule. This foundational knowledge is indispensable for ensuring data integrity and accelerating the journey from chemical synthesis to potential therapeutic application.

References

-

PubChem. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | C11H12N2O | CID 86633. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Contents. Available from: [Link]

-

IUCrData. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

-

BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

Acta Crystallographica Section E. 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl].... Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

-

ResearchGate. Synthesis of 4,4′-(4-dimethylaminobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 4. Available from: [Link]

-

ACS Publications. Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Available from: [Link]

-

Acta Crystallographica Section E. 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one. Available from: [Link]

-

Trade Science Inc. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

-

Springer. Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

ResearchGate. The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. Available from: [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

-

ResearchGate. Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Available from: [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | C11H12N2O | CID 86633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyrazolone Compounds: A Technical Guide for Researchers

Introduction: The Enduring Legacy and Therapeutic Potential of the Pyrazolone Scaffold

The pyrazolone nucleus, a five-membered heterocyclic ring, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this chemical motif has been a cornerstone in the development of numerous therapeutic agents.[1][2] Marketed drugs containing the pyrazolone core, such as the anti-inflammatory agent celecoxib, the neuroprotective drug edaravone, and the analgesic dipyrone, underscore the clinical significance of this versatile structure.[1][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazolone compounds, focusing on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and discuss the critical structure-activity relationships that guide the design of novel and more potent therapeutic agents.

Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade and Beyond

Pyrazolone derivatives are renowned for their potent anti-inflammatory and analgesic effects, primarily attributed to their ability to modulate the inflammatory cascade.[4][5][6]

Mechanism of Action: Selective COX-2 Inhibition

A key mechanism underlying the anti-inflammatory and analgesic properties of many pyrazolone compounds is the inhibition of cyclooxygenase (COX) enzymes.[4][7] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are pivotal mediators of pain, inflammation, and fever.[8] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8]

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[7] A significant advancement in the field was the development of selective COX-2 inhibitors, such as the pyrazole derivative Celecoxib .[7][9] The selectivity of these compounds for COX-2 minimizes the risk of gastrointestinal complications while effectively reducing pain and inflammation.[8] The diaryl-substituted pyrazole structure of celecoxib allows it to bind effectively to the active site of the COX-2 enzyme.[7]

Signaling Pathway of COX-2 Mediated Inflammation

Caption: COX-2 signaling pathway and its inhibition by pyrazolone compounds.

Experimental Evaluation of Anti-inflammatory and Analgesic Activity

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This widely used and reproducible model assesses the acute anti-inflammatory activity of a compound.[10][11][12]

-

Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][12]

-

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

-

Detailed Protocol:

-

Animal Selection and Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats, weighing 150-200g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the pyrazolone compound.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[12]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[11]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

In Vivo Model: Hot Plate Test for Analgesia

This method is used to evaluate the central analgesic activity of a compound.[1][4][13]

-

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.[4][14]

-

Detailed Protocol:

-

Animal Selection: Use mice or rats, and acclimatize them to the experimental setup.

-

Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, typically 55 ± 0.5°C) and record the time it takes for the animal to exhibit a pain response (licking a paw or jumping).[14][15] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[15]

-

Compound Administration: Administer the test compound, vehicle (control), or a standard analgesic (e.g., morphine).

-

Post-Treatment Measurement: At different time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction time.

-

Data Analysis: Compare the post-treatment reaction times to the baseline values and to the control group to determine the analgesic effect.

-

| Assay | Principle | Endpoint | Typical Standard Drug |

| Carrageenan-Induced Paw Edema | Measurement of acute inflammation | Reduction in paw volume | Indomethacin, Celecoxib |

| Hot Plate Test | Measurement of central analgesic activity | Increased latency to thermal stimulus | Morphine |

Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth

Pyrazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[16][17][18] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and the induction of apoptosis.[16][17][18]

Mechanisms of Anticancer Action

-

Inhibition of Kinases: Many pyrazolone derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt pathway.[16][17]

-

Induction of Apoptosis: Pyrazolones can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of caspases and the cleavage of key cellular proteins like PARP.[8]

-

Cell Cycle Arrest: Some pyrazolone compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[16]

Simplified PI3K/Akt Signaling Pathway in Cancer and its Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition by pyrazolone compounds.

Experimental Evaluation of Anticancer Activity

In Vitro Assay: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of a compound against cancer cell lines.[3][5][19]

-

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][19]

-

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolone compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins, making it invaluable for studying the molecular mechanisms of apoptosis.[7][8]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the expression levels of apoptosis-related proteins.

-

Key Apoptosis Markers:

-

Caspases: Detection of cleaved (active) forms of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis.[21]

-

PARP: Cleavage of PARP by activated caspases is another key indicator of apoptosis.[8]

-

Bcl-2 Family Proteins: Examining the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can reveal the involvement of the mitochondrial pathway.[7]

-

-

Experimental Workflow:

Caption: General workflow for Western blot analysis.

Antimicrobial Activity: A Renewed Focus on an Old Scaffold

With the rise of antimicrobial resistance, there is an urgent need for novel antimicrobial agents. Pyrazolone derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of new anti-infective drugs.[2][22][23][24]

Spectrum of Activity and Mechanisms

Pyrazolone compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[2][23] The exact mechanisms of their antimicrobial action are still under investigation but are thought to involve:

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[25]

-

Inhibition of DNA Gyrase: Certain pyrazolones have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[25]

-

Interference with Metabolic Pathways: Pyrazolones may disrupt key metabolic pathways necessary for microbial survival.

Experimental Evaluation of Antimicrobial Activity

In Vitro Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][26][27][28]

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth.[26][28]

-

Detailed Protocol:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrazolone compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

| Microorganism | Example Species | Typical Growth Medium |

| Gram-positive Bacteria | Staphylococcus aureus | Mueller-Hinton Broth |

| Gram-negative Bacteria | Escherichia coli | Mueller-Hinton Broth |

| Fungi | Candida albicans | RPMI-1640 Medium |

Neuroprotective Activities: The Case of Edaravone

Beyond the classical activities, certain pyrazolone derivatives exhibit significant neuroprotective effects. The most prominent example is Edaravone , a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][29]

Mechanism of Action: Combating Oxidative Stress

The therapeutic effect of Edaravone is primarily attributed to its powerful antioxidant properties.[3][19] It effectively scavenges free radicals, which are highly reactive molecules that can cause oxidative damage to neurons and other cells, a key pathological feature in neurodegenerative diseases.[19][29] By neutralizing these harmful species, Edaravone helps to mitigate oxidative stress and protect neuronal cells from damage.[19]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring.[2][17][18] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

For Anti-inflammatory Activity: The presence of specific aryl groups at certain positions of the pyrazole ring is often critical for COX-2 selectivity.

-

For Anticancer Activity: The introduction of different functional groups can significantly influence cytotoxicity and the specific molecular targets of the compounds. For instance, substitutions that enhance interactions with the ATP-binding pocket of kinases can lead to more potent inhibitors.[17][18]

-

For Antimicrobial Activity: The incorporation of moieties like halogens or thiophene rings has been shown to enhance the antimicrobial potency of pyrazolone derivatives.[23]

Conclusion and Future Perspectives

The pyrazolone scaffold continues to be a remarkably fruitful source of biologically active compounds. From well-established anti-inflammatory and analgesic agents to promising anticancer and antimicrobial candidates, the therapeutic potential of this heterocyclic system is vast. Future research in this area will likely focus on the design of novel pyrazolone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level, aided by the robust experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile and enduring chemical entity.

References

-

UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

Springer Nature. MTT Assay Protocol. [Link]

-

National Center for Biotechnology Information. Antibacterial pyrazoles: tackling resistant bacteria. [Link]

-

Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

-

Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]

-

SlideShare. Analgesia Hot Plat Test. [Link]

-

World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

National Center for Biotechnology Information. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. [Link]

-

Scientific Research Publishing. In-Vivo Models for Management of Pain. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

Wikipedia. Hot plate test. [Link]

-

Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

-

Microbe Online. Broth Dilution Method for MIC Determination. [Link]

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

National Center for Biotechnology Information. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

-

National Center for Biotechnology Information. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

-

National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

-

Der Pharma Chemica. Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

National Center for Biotechnology Information. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

-

International Journal for Global Academic & Scientific Research. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

-

The R Journal. Laying Out Pathways With Rgraphviz. [Link]

-

YouTube. Graphviz tutorial. [Link]

- Stas Kolenikov.

-

Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hot plate test - Wikipedia [en.wikipedia.org]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. journal.r-project.org [journal.r-project.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. inotiv.com [inotiv.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 13. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-Vivo Models for Management of Pain [scirp.org]

- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. srrjournals.com [srrjournals.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. blog.cellsignal.com [blog.cellsignal.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. protocols.io [protocols.io]

- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

An In-Depth Technical Guide to the Therapeutic Potential of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one and its Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, with a rich history of yielding compounds of significant therapeutic value. This technical guide delves into the promising, yet underexplored, potential of a specific analog, 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one. While direct experimental data on this particular molecule is limited in publicly accessible literature, this guide will provide a comprehensive framework for its investigation based on the well-established biological activities of closely related pyrazolone derivatives. We will explore the synthetic pathways, potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases, and provide detailed, field-proven experimental protocols for the comprehensive evaluation of this compound. This document is intended to serve as a roadmap for researchers aiming to unlock the therapeutic promise of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Introduction: The Pyrazolone Core - A Privileged Scaffold in Drug Discovery

The 1-phenyl-pyrazol-5(4H)-one core is a versatile heterocyclic motif that has given rise to a multitude of biologically active compounds. Since the synthesis of the first pyrazolin-5-one in 1883, this class of molecules has been a focal point of medicinal chemistry research, leading to the development of drugs with analgesic, anti-inflammatory, and antipyretic properties.[1] The continued interest in pyrazolone derivatives stems from their synthetic accessibility and the diverse pharmacological activities they exhibit, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3]

Synthetic Strategies and Characterization

The synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one can be approached through established methods for pyrazolone ring formation. A common and efficient route involves the condensation of a β-ketoester with phenylhydrazine.

General Synthetic Protocol

A plausible and adaptable synthesis is outlined below. This protocol is based on well-established procedures for similar pyrazolone derivatives.

Reaction Scheme:

Figure 1: General synthetic scheme for 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of methyl 2-methylacetoacetate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent).

-

Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectral Characterization

The identity and purity of the synthesized 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol [4] |

| Appearance | Likely a crystalline solid |

| ¹H NMR | Signals corresponding to the methyl groups, the methine proton, and the aromatic protons of the phenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazole ring, the methyl carbons, and the carbons of the phenyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) and C=N groups of the pyrazolone ring, as well as C-H and C=C stretching vibrations of the aromatic and aliphatic moieties. |

Potential Therapeutic Applications: A Data-Driven Exploration

Based on the extensive literature on pyrazolone derivatives, we can hypothesize several promising therapeutic avenues for 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Anticancer Activity

Numerous pyrazolone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2][3] The proposed mechanism often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Hypothesized Mechanism of Action:

Derivatives of the pyrazolone scaffold have been shown to target various components of cancer cell signaling. Molecular docking studies on related compounds suggest potential interactions with receptor tyrosine kinases and other protein kinases that are crucial for tumor growth.[5]

Figure 2: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound at its IC₅₀ concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.

-

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolone derivatives are well-documented.[1] These compounds often exert their effects through the inhibition of key inflammatory mediators.

Hypothesized Mechanism of Action:

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. Molecular docking studies of pyrazolone analogs have suggested their potential to bind to the active site of COX enzymes.[6]

Figure 3: Hypothesized inhibition of the cyclooxygenase (COX) pathway by 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: In Vivo Anti-inflammatory Assay

-

Carrageenan-Induced Paw Edema Model: This is a standard and widely used model for acute inflammation.[7]

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one orally or intraperitoneally at various doses.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of pyrazolone derivatives, suggesting their utility in the context of neurodegenerative diseases.[8][9]

Hypothesized Mechanism of Action:

The neuroprotective effects of pyrazolone analogs may be attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal cell death. Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders.

Figure 4: Hypothesized reactive oxygen species (ROS) scavenging activity of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Line: Human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.

-

6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Model: [9]

-

Culture SH-SY5Y cells in 96-well plates.

-

Pre-treat the cells with various concentrations of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one for 1-2 hours.

-

Induce neurotoxicity by adding 6-OHDA to the culture medium.

-

After 24 hours, assess cell viability using the MTT assay.

-

A control group should be treated with vehicle, and another group with 6-OHDA alone.

-

-

Data Analysis: Determine the percentage of neuroprotection conferred by the compound at different concentrations.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic uses of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is currently lacking in the public domain, the extensive body of research on the pyrazolone scaffold strongly supports its potential as a valuable lead compound. This guide has provided a comprehensive framework for its synthesis and evaluation in key therapeutic areas, including oncology, inflammation, and neurodegeneration.

Future research should focus on the systematic evaluation of this compound using the protocols outlined herein. Further derivatization of the 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one core could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. The exploration of this compound and its analogs holds significant promise for the development of new medicines to address unmet medical needs.

References

- Abdel-Rahman, R. F., & Baiuomy, A. R. (2015).

- Chavda, V., Chaurasiya, B., & Shah, P. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(2), 493-498.

- Eweas, A. F., El-Nezhawy, A. O. H., Abdel-Rahman, R. F., & Baiuomy, A. R. (2015).

- Gier, J., & Gier, R. (2014). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 59(5), 409-418.

- Hassan, A. S., Hafez, T. S., & El-Sharkawy, M. A. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Open Journal of Medicinal Chemistry, 7(1), 1-17.

- Saylam, B., Saraç, S., & Er, M. (2021). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. Bioorganic & Medicinal Chemistry Reports, 1(2), 100008.

- Shaaban, O. G., & Abd El-Karim, S. S. (2021). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 11(31), 19137-19153.

- Singh, N., & Singh, P. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

- Soliman, A. M., & Abdel-Gawad, M. A. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 54(1), 445-454.

- Sun, J., Li, X., & Zhang, Y. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 110, 129983.

- Taha, M., & Ismail, N. H. (2012). 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-4,5-dimethyl-2-(4-methylphenyl)-1,2-dihydropyrazol-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2092.

- Tsolaki, E., & Komiotis, D. (2013). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 18(3), 2959-2975.

- Vunnam, V., Kour, J., & Kumar, K. A. A. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 12(1), 1-13.

-

PubChem. (n.d.). 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2636.

- Al-Omary, F. A. M., & El-Gazzar, A. R. B. A. (2014).

- Singh, N., & Singh, P. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

Sources

- 1. turkjps.org [turkjps.org]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | C11H12N2O | CID 86633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpras.com [ijpras.com]

- 8. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Pyrazolones

Pyrazolone scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their synthesis, however, often yields a complex mixture of tautomers and regioisomers. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for advancing any research or development program. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of a representative pyrazolone, 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as 4,5-dimethyl-2-phenyl-4H-pyrazol-3-one). We will move beyond rote data reporting to explore the causal logic behind method selection, experimental design, and spectral interpretation, equipping the modern researcher with the tools for rigorous and self-validating structural elucidation.

The molecular structure of the target compound, with the IUPAC numbering scheme for the pyrazolone ring, is presented below.

Caption: Molecular structure of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Mass Spectrometry (MS): The Foundational Blueprint

Principle & Rationale: Mass spectrometry serves as the initial checkpoint, providing the most direct evidence of a compound's molecular weight and elemental formula. For a newly synthesized molecule like 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one, high-resolution mass spectrometry (HRMS) is indispensable. It validates the success of the synthesis by confirming that the product possesses the correct elemental composition, distinguishing it from potential side products or starting materials.

Experimental Protocol: High-Resolution ESI-Q-TOF

-

Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of HPLC-grade methanol or acetonitrile to create a ~100 µg/mL stock solution. Further dilute this solution 1:100 in the same solvent for a final concentration of ~1 µg/mL.

-

Instrumentation: Utilize an Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS system (or equivalent) equipped with an electrospray ionization (ESI) source.[1]

-

ESI Source Parameters (Positive Ion Mode):

-

Gas Temperature: 300 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Capillary Voltage (Vcap): 3500 V

-

Fragmentor Voltage: 120 V (A soft setting to prioritize the molecular ion).

-

-

Data Acquisition: Acquire data in the m/z range of 50-500. The instrument should be calibrated using a known reference standard immediately prior to the run to ensure high mass accuracy.

-

Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the theoretical mass based on the elemental formula (C₁₁H₁₂N₂O) and compare it to the measured mass. The mass error should ideally be below 5 ppm.

Data Interpretation and Expected Results

The elemental formula C₁₁H₁₂N₂O yields a monoisotopic mass of 188.0950 Da.[2] The primary peak observed in the HRMS spectrum should correspond to the protonated molecule [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Monoisotopic Mass | 188.0950 Da |

| Expected Ion (ESI+) | [C₁₁H₁₃N₂O]⁺ |

| Theoretical m/z for [M+H]⁺ | 189.1022 |

Trustworthiness Check: The observation of a high-intensity ion at m/z 189.1022 with a mass accuracy of <5 ppm provides very strong evidence for the elemental composition C₁₁H₁₂N₂O. Further analysis of the fragmentation pattern under higher collision energy (e.g., in an MS/MS experiment) can provide structural information.

Caption: Plausible ESI-MS fragmentation pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Detail

NMR is the most powerful technique for elucidating the precise atom connectivity and stereochemistry of an organic molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR provides detailed information about the chemical environment of protons. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the assembly of molecular fragments.

Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).[3]

-

Acquisition: Record the spectrum at room temperature. A standard pulse program is sufficient. Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine their multiplicities.

Data Interpretation and Expected Results

Based on the structure and data from similar pyrazolone compounds, the following proton signals are anticipated.[3][4]

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 7.60 - 7.75 | Doublet (or m) | 2H | ortho-H (Phenyl) | Deshielded by proximity to the electron-withdrawing pyrazolone ring. |

| b | 7.40 - 7.50 | Triplet (or m) | 2H | meta-H (Phenyl) | Typical aromatic region, shielded relative to ortho protons. |

| c | 7.20 - 7.30 | Triplet (or m) | 1H | para-H (Phenyl) | Most shielded of the phenyl protons. |

| d | 3.40 - 3.60 | Quartet | 1H | C4-H | Aliphatic proton adjacent to a methyl group and the C=O group. |

| e | 2.25 - 2.40 | Singlet | 3H | C3-CH₃ | Methyl group attached to a C=N double bond. |

| f | 1.40 - 1.55 | Doublet | 3H | C4-CH₃ | Aliphatic methyl group split by the adjacent C4-H proton. |

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly indicative of its functional group type (e.g., C=O, aromatic C, aliphatic C).

Experimental Protocol

-

Sample and Instrument: The same sample and instrument as for ¹H NMR can be used.

-

Acquisition: A proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.[1]

Data Interpretation and Expected Results

The molecule has 11 carbon atoms, but due to symmetry in the phenyl ring, 9 distinct signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C5 (C=O) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~150 | C3 | Carbon in a C=N bond within the heterocyclic ring.[4] |

| ~137 | C1' (ipso-C) | Phenyl carbon directly attached to the nitrogen atom. |

| ~129 | C3'/C5' (meta-C) | Aromatic carbons. |

| ~126 | C4' (para-C) | Aromatic carbon. |

| ~121 | C2'/C6' (ortho-C) | Aromatic carbons. |

| ~45 | C4 | Aliphatic methine carbon. |

| ~15 | C3-CH₃ | Aliphatic methyl carbon attached to an sp² carbon. |

| ~12 | C4-CH₃ | Aliphatic methyl carbon attached to an sp³ carbon. |

Self-Validation: The combination of ¹H and ¹³C NMR data should be entirely self-consistent. For instance, the presence of a quartet and a doublet in the ¹H spectrum strongly supports the ethyl fragment at the C4 position. 2D NMR experiments like HSQC (correlating carbons to directly attached protons) and HMBC (correlating carbons and protons over 2-3 bonds) can be used for definitive assignment of all signals, especially the quaternary carbons.[4]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle & Rationale: IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent and rapid tool for confirming their presence or absence. For this molecule, the key feature to identify is the carbonyl (C=O) group.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a PerkinElmer FTIR Spectrum One (or equivalent) spectrometer.[3]

-

Acquisition: Clamp the sample to ensure good contact with the crystal. Collect the spectrum over the range of 4000–650 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Expected Results

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch (from methyl groups) |

| 1700 - 1720 | Strong | C=O Stretch (Amide/Lactam in a 5-membered ring) [5] |

| 1580 - 1610 | Strong-Medium | C=N Stretch / Aromatic C=C Stretch |

| 1490 - 1510 | Strong-Medium | Aromatic C=C Stretch |

| 750 - 770 & 690 - 710 | Strong | C-H Bending (Monosubstituted benzene ring) |

Trustworthiness Check: The presence of a strong, sharp absorption band around 1710 cm⁻¹ is definitive proof of the carbonyl group and is a critical piece of data for confirming the pyrazol-5-one structure.

UV-Visible Spectroscopy: The Electronic Signature

Principle & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The phenyl ring and the pyrazolone ring form a conjugated system that will absorb UV light, leading to characteristic π → π* and n → π* transitions.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent like ethanol or methanol.[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the spectrum from approximately 200 to 600 nm. Use a matched cuvette containing only the solvent as the reference.

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Data Interpretation and Expected Results

For conjugated systems like this, two main absorption bands are expected:

-

A strong absorption band around 240-260 nm: This corresponds to the high-energy π → π* transition of the conjugated aromatic and heterocyclic system.[6]

-

A weaker, longer-wavelength shoulder or band > 300 nm: This can be attributed to the lower-energy n → π* transition involving the non-bonding electrons on the carbonyl oxygen and ring nitrogens.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they form an undeniable case for the structure.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

References

-

Reyes-Melo, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

Wardell, J. L., et al. (2012). 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]. Acta Crystallographica Section E. Available at: [Link]

-

Zhang, Y-Q., et al. (2024). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Organic Letters. Available at: [Link]

-

Sawant, S. D., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. Available at: [Link]

-

Gürbüz, N., et al. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank. Available at: [Link]

-

Saputri, D. S., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one. PubChem Compound Database. Available at: [Link]

-

Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E. Available at: [Link]

-

Ramsay, C. A., & Steel, P. J. (2008). 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one. Acta Crystallographica Section E. Available at: [Link]

-

Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

-

Markad, D. D., et al. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | C11H12N2O | CID 86633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]